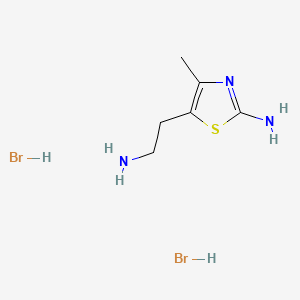

氨他明二氢溴化物

描述

氨他明二氢溴酸盐是一种化学化合物,以其作为高度选择性的组胺 H2 受体激动剂而闻名。它广泛用于科学研究,以研究组胺对各种生理过程的影响。 该化合物因其能够诱导脑动脉血管舒张和体外降低肌源性张力而受到特别关注 .

科学研究应用

氨他明二氢溴酸盐在科学研究中具有广泛的应用:

化学: 它用于研究噻唑衍生物的化学性质和反应性。

生物学: 该化合物用于研究组胺受体在各种生物过程中的作用,包括血管舒张和免疫反应.

作用机制

氨他明二氢溴酸盐通过选择性地与组胺 H2 受体结合而发挥作用。这种结合激活受体,导致一系列细胞内信号转导事件。 主要分子靶标包括腺苷酸环化酶,它会增加环状腺苷一磷酸 (cAMP) 水平,以及蛋白激酶 A (PKA),它会介导各种生理反应 . 该化合物诱导血管舒张和降低肌源性张力的能力归因于其激活血管平滑肌细胞中的 H2 受体 .

类似化合物:

组胺: 一种天然存在的化合物,作用于 H1、H2 和 H3 受体,但选择性不如氨他明二氢溴酸盐.

地马普利: 另一种 H2 受体激动剂,但与氨他明二氢溴酸盐相比,其效力和选择性谱不同.

克洛苯丙特: 一种 H3 受体激动剂,对 H2 受体具有微弱的活性,使其不太适合用于研究以 H2 受体介导的效应为重点的研究.

独特性: 氨他明二氢溴酸盐因其作为 H2 受体激动剂的高选择性和效力而独一无二。 与作用于多种组胺受体亚型的组胺不同,氨他明二氢溴酸盐专门靶向 H2 受体,使其成为研究 H2 受体介导的生理和药理效应的宝贵工具 .

生化分析

Biochemical Properties

Amthamine dihydrobromide interacts with histamine H2 receptors . As an agonist, it binds to these receptors and triggers a response, in this case, vasodilation of cerebral arteries and a decrease in myogenic tone . This interaction is more potent than that of histamine itself .

Cellular Effects

Amthamine dihydrobromide’s effects on cells are primarily due to its interaction with H2 receptors. It increases gastric acid secretion and also increases blood pressure . These effects are likely due to changes in cell signaling pathways, gene expression, and cellular metabolism induced by the activation of H2 receptors.

Molecular Mechanism

The molecular mechanism of action of Amthamine dihydrobromide involves its binding to H2 receptors. This binding activates the receptors, leading to a series of intracellular events. These events may include changes in the activity of various enzymes and proteins, alterations in gene expression, and modifications to cellular metabolism .

准备方法

合成路线和反应条件: 氨他明二氢溴酸盐通过一系列涉及噻唑环的化学反应合成。主要的合成路线包括 2-氨基-4-甲基-5-噻唑乙胺与氢溴酸反应形成二氢溴酸盐。 反应条件通常需要控制温度和特定的溶剂,以确保高产率和纯度 .

工业生产方法: 氨他明二氢溴酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和先进的纯化技术,以达到所需的产质量。 该化合物通常以固体形式生产,并在干燥条件下储存,以保持其稳定性 .

化学反应分析

反应类型: 由于噻唑环的存在,氨他明二氢溴酸盐主要发生取代反应。它还可以在特定条件下参与氧化和还原反应。

常见试剂和条件:

主要形成的产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可能会产生各种噻唑衍生物,而氧化和还原反应可能会产生化合物的不同氧化或还原形式 .

相似化合物的比较

Clobenpropit: An H3 receptor agonist with weak activity at H2 receptors, making it less suitable for studies focused on H2 receptor-mediated effects.

Uniqueness: Amthamine dihydrobromide is unique due to its high selectivity and potency as an H2 receptor agonist. Unlike histamine, which acts on multiple histamine receptor subtypes, amthamine dihydrobromide specifically targets H2 receptors, making it a valuable tool for studying H2 receptor-mediated physiological and pharmacological effects .

属性

IUPAC Name |

5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S.2BrH/c1-4-5(2-3-7)10-6(8)9-4;;/h2-3,7H2,1H3,(H2,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXNNOPUDSFVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CCN.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585061 | |

| Record name | 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142457-00-9 | |

| Record name | 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

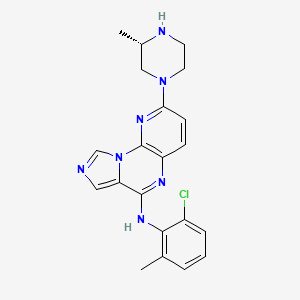

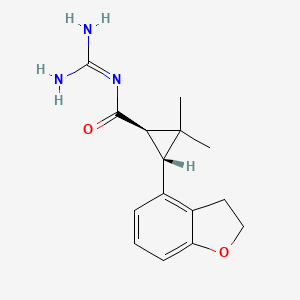

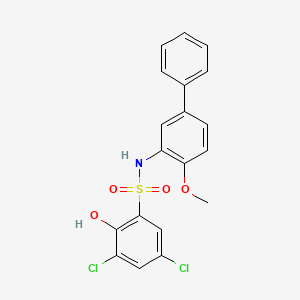

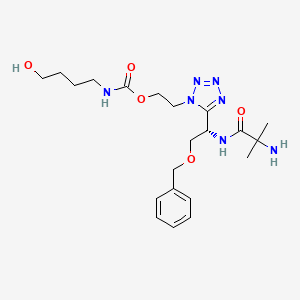

Feasible Synthetic Routes

A: Amthamine dihydrobromide selectively binds to the histamine H2 receptor (H2R), a G protein-coupled receptor, primarily found on the surface of certain cells in the stomach, heart, and immune system. [] Upon binding, amthamine dihydrobromide mimics the action of histamine, activating the H2R and initiating downstream signaling pathways. This activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). [] PKA then phosphorylates downstream target proteins, ultimately influencing various cellular processes, including gastric acid secretion, smooth muscle relaxation, and immune cell function. [, , ]

A: Research indicates that amthamine dihydrobromide promotes the growth of cholangiocytes, cells lining the bile ducts in the liver. [, ] In animal models, administration of amthamine dihydrobromide led to increased cholangiocyte proliferation. [, ] These effects are attributed to the activation of the H2R and subsequent downstream signaling through the cAMP/PKA pathway, ultimately leading to increased cell growth. [, ]

A: Studies show that while amthamine dihydrobromide (H2R agonist) stimulates cholangiocyte growth, this effect differs mechanistically from the stimulation induced by an H1R agonist like HTMT dimaleate. [] While both agonists ultimately promote growth, amthamine dihydrobromide acts through the cAMP/PKA pathway, whereas HTMT dimaleate activates the Ca2+ signaling pathway and ERK1/2 phosphorylation. [] Conversely, H3 and H4 receptor agonists did not demonstrate any effect on cholangiocyte growth. []

A: Yes, researchers utilize cultured normal rat cholangiocytes (NRC) to investigate the impact of amthamine dihydrobromide on cholangiocyte function in vitro. [] These studies confirmed that amthamine dihydrobromide stimulates cholangiocyte growth in a controlled environment, mimicking the in vivo observations. []

A: Research using amthamine dihydrobromide has also demonstrated its involvement in collagen regulation within heart myofibroblast cultures. [] The study identified that amthamine dihydrobromide, alongside H3 and H4 receptor agonists, contributed to increased collagen content within these cultures. [] This finding highlights the potential role of amthamine dihydrobromide in influencing cardiac tissue remodeling and fibrosis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B1667183.png)

![(6R,7R)-7-[[2-[4-[(E)-3-(carboxylatomethylamino)-3-oxoprop-1-enyl]-2,5-dichlorophenyl]sulfanylacetyl]amino]-3-[[2,6-dimethyl-1-[3-(4-methylmorpholin-4-ium-4-yl)propyl]pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1667188.png)

![N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine](/img/structure/B1667202.png)